molecular formula C26H46O3 B605913 (3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

Cat. No.: B605913
M. Wt: 406.6 g/mol
InChI Key: DQBAHTQWQZRMFH-CRPAWOMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

BAR501, also known as “(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-(®-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol”, is a potent and selective agonist of GPBAR1 . GPBAR1, also known as TGR5 or M-BAR, is a G protein–coupled receptor for secondary bile acids .

Mode of Action

The activation of GPBAR1 by BAR501 leads to an increase in energy expenditure in the adipose tissue and promotes the release of Glucagon-like peptide (GLP)-1 and FGF15 . Furthermore, GPBAR1 is expressed by cells of innate immunity and endothelial cells, and its systemic activation counter-regulates leukocytes/endothelial cells adhesion .

Biochemical Pathways

The activation of GPBAR1 by BAR501 affects several biochemical pathways. It has been shown to modulate the expression of multiple pathways, including the chemokine CCL2 and its receptor, CCR2 . It also increases the expression of GLP-1 mRNA . In addition, BAR501 has been found to exert anti-inflammatory activity by down-regulating the expression of many genes belonging to inflammatory pathways .

Pharmacokinetics

It has been shown that pretreating rats for 6 days with bar501 reduces basal portal pressure and blunts the vasoconstriction activity of norepinephrine . Furthermore, treating mice with BAR501 at the dose of 15 mg/Kg reduces portal pressure and AST plasma levels .

Result of Action

The activation of GPBAR1 by BAR501 results in various molecular and cellular effects. It has been shown to decrease body weight gain and increase insulin sensitivity . It also results in the reduction of thickness and atheroma area in the aorta with a decrease in infiltrating GPBAR1+ immune cells . Furthermore, BAR501 has been found to induce autophagy in fed mice .

Action Environment

The action of BAR501 is influenced by environmental factors. For instance, it has been shown that GPBAR1 activation reduces systemic inflammation induced by a high-fat diet, thereby reducing atherosclerotic lesions in the aorta . This suggests that the diet of the individual can influence the efficacy of BAR501.

Preparation Methods

BAR501 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of bile acid derivatives as starting materials. The process includes steps such as esterification, reduction, and selective functional group modifications to achieve the desired structure .

Chemical Reactions Analysis

BAR501 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BAR501 may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .

Scientific Research Applications

Properties

IUPAC Name

(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBAHTQWQZRMFH-CRPAWOMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Reactant of Route 2
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Reactant of Route 3
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Reactant of Route 4
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Reactant of Route 5
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Reactant of Route 6
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

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